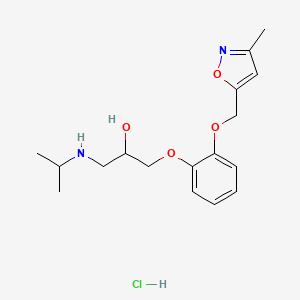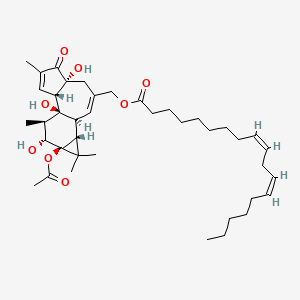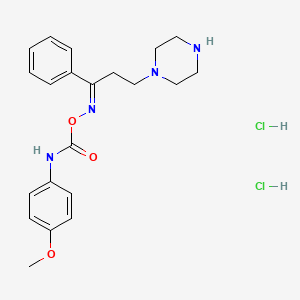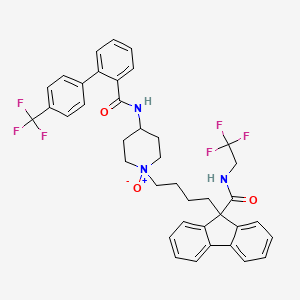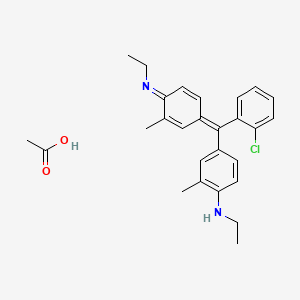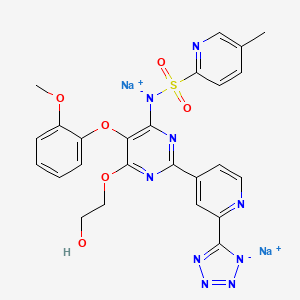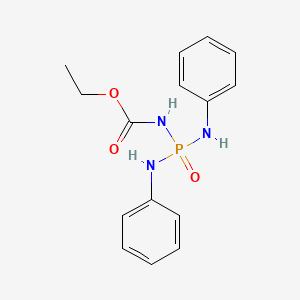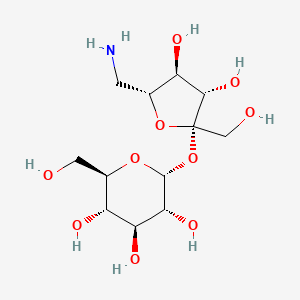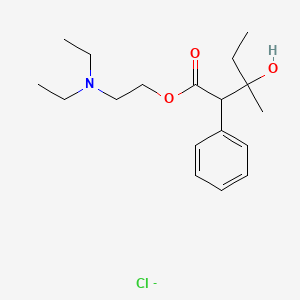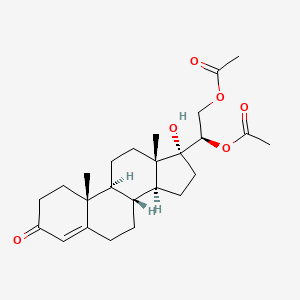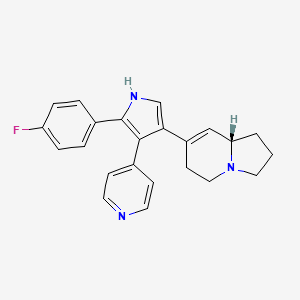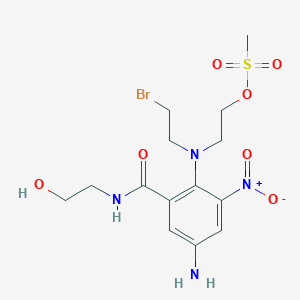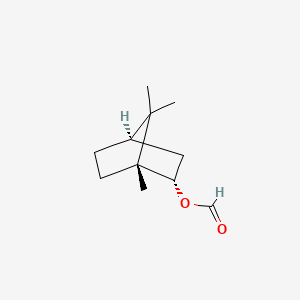
Disodium 4,4'-bis((1,4-dihydro-6-((2-hydroxyethyl)amino)-4-oxo-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-4-hydroxypiperidine , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-(4-chlorophenyl)-4-hydroxypiperidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction produces an amine.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-4-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates into products. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
4-(4-chlorophenyl)-4-hydroxypiperidine can be compared with other similar compounds, such as:
4-(4-fluorophenyl)-4-hydroxypiperidine: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
4-(4-bromophenyl)-4-hydroxypiperidine: The presence of a bromine atom can lead to different chemical and physical properties compared to the chlorine derivative.
4-(4-methylphenyl)-4-hydroxypiperidine: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidine lies in its specific chemical structure, which imparts distinct reactivity and biological properties .
Propriétés
Numéro CAS |
82944-33-0 |
|---|---|
Formule moléculaire |
C24H24N10Na2O10S2 |
Poids moléculaire |
722.6 g/mol |
Nom IUPAC |
disodium;5-[[4-(2-hydroxyethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C24H26N10O10S2.2Na/c35-9-7-25-19-29-21(33-23(37)31-19)27-15-5-3-13(17(11-15)45(39,40)41)1-2-14-4-6-16(12-18(14)46(42,43)44)28-22-30-20(26-8-10-36)32-24(38)34-22;;/h1-6,11-12,35-36H,7-10H2,(H,39,40,41)(H,42,43,44)(H3,25,27,29,31,33,37)(H3,26,28,30,32,34,38);;/q;2*+1/p-2/b2-1+;; |
Clé InChI |
QAQDCPAQBWTYJV-SEPHDYHBSA-L |
SMILES isomérique |
C1=CC(=C(C=C1NC2=NC(=NC(=O)N2)NCCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=O)N4)NCCO)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=O)N2)NCCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=O)N4)NCCO)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


